molecular formula C8H6N2O B1297894 1,8-Naphthyridin-4-OL CAS No. 54569-29-8

1,8-Naphthyridin-4-OL

Cat. No. B1297894
CAS RN: 54569-29-8
M. Wt: 146.15 g/mol
InChI Key: NQUIRWXTTAMWIU-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-4-OL is a heterocyclic compound that has been extensively studied due to its potential applications in various fields. It is a derivative of naphthyridine and has been found to possess a wide range of biological activities.

Scientific Research Applications

Therapeutic and Medicinal Research

1,8-Naphthyridin-4-OL derivatives demonstrate a range of biological activities, making them significant in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. They also show potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression (Madaan et al., 2015).

Anticancer Applications

Synthesized 1,8-naphthyridin-4(1H)-ones have shown significant cytotoxic effects against various human tumor cell lines, including those derived from lung, colon, central nervous system, melanoma, ovarian, prostate, and breast cancers. These compounds are potent inhibitors of tubulin polymerization, an important target in cancer therapy (Chen et al., 1997).

Insecticidal Activities

1,8-Naphthyridine derivatives have exhibited excellent insecticidal activity against cowpea aphids, suggesting their potential as a base structure for developing insecticides (Hou et al., 2017).

Diverse Biological Activities

The 1,8-Naphthyridine scaffold is associated with a wide array of biological properties, including antimicrobial, anti-psychotic, anti-depressant, anti-convulsant, anti-Alzheimer's, anti-cancer, analgesic, anti-inflammatory, antioxidant, anti-viral, anti-hypertensive, anti-malarial, and pesticide activities (Ojha et al., 2020).

Cytotoxicity and Antitumor Studies

Studies on 1,8-Naphthyridine derivatives have included cytotoxicity evaluation and antitumor agent investigations. These compounds have been explored for their potential as cytotoxic and antitumor agents, with studies also focusing on density functional theory (DFT) molecular modeling to understand their electronic properties and relate them to biological activity (Fadda et al., 2012).

Neurological Disorder Treatments

1,8-Naphthyridine derivatives have been synthesized and studied for their potential in treating neurological disorders. They have shown efficacy in inhibiting cholinesterases and offering neuroprotective profiles, suggesting their utility in conditions like Alzheimer's disease (de los Ríos et al., 2010).

Antibacterial Applications

These derivatives have also been explored for their antibacterial activities. Studies have focused on synthesizing novel compounds and assessing their efficacy against various bacterial strains, contributing to the development of new antibacterial agents (Sakram et al., 2020).

Safety and Hazards

The safety information for 1,8-Naphthyridin-4-OL indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

1,8-Naphthyridin-4-OL and its derivatives have shown potential in treating neurodegenerative and immunomodulatory disorders, along with its anti-HIV, antidepressant, and antioxidant properties. This has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration .

properties

IUPAC Name

1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUIRWXTTAMWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=CC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343426
Record name 1,8-NAPHTHYRIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54569-29-8
Record name 1,8-Naphthyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54569-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-NAPHTHYRIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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